Rimantadine is a synthetic antiviral agent classified as an adamantane derivative. [] It is structurally related to amantadine and exhibits antiviral activity primarily against influenza A virus. [] Rimantadine is a chiral molecule, existing as two enantiomers: (R)-rimantadine and (S)-rimantadine. [] While both enantiomers exhibit antiviral activity, they may differ in their binding affinities and interactions with target proteins. []
Rimantadine is classified as an antiviral drug, specifically an adamantane derivative. It belongs to the broader category of medications that act against influenza viruses. The compound's chemical formula is , with a molar mass of approximately 179.307 g/mol . Its synthesis involves several chemical reactions that transform adamantane derivatives into the final product.
The synthesis of rimantadine involves multiple steps, utilizing various intermediates derived from adamantane. One notable method begins with the bromination of diamantane to produce 1-bromoadamantane, followed by the formation of adamantanecarboxylic acid and subsequent reactions to yield rimantadine .
Rimantadine's molecular structure features a bicyclic adamantane core with an amine functional group. The compound exists as a racemic mixture, containing both R and S enantiomers, which exhibit different binding affinities to the M2 protein of the influenza virus.
Rimantadine exerts its antiviral effects by inhibiting the M2 ion channel protein of influenza A viruses. This protein is essential for viral uncoating, a process that allows the release of viral RNA into host cells.
Relevant data includes:
Rimantadine is primarily used in clinical settings for:
Additionally, ongoing research explores rimantadine's potential roles in other viral infections and its mechanisms at a molecular level, contributing to broader antiviral strategies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2